Crystallographic Profiling and X-Ray Diffraction Analysis of 3-(Pyridin-4-yl)azetidin-3-ol
Crystallographic Profiling and X-Ray Diffraction Analysis of 3-(Pyridin-4-yl)azetidin-3-ol
Executive Summary
The compound 3-(Pyridin-4-yl)azetidin-3-ol (C₈H₁₀N₂O) is a highly versatile heterocyclic building block that has become a cornerstone in modern medicinal chemistry. Featuring a strained four-membered azetidine ring substituted at the 3-position with both a hydroxyl group and a 4-pyridinyl moiety, this scaffold is widely utilized as a bioisostere to design highly selective kinase and protease inhibitors. The azetidine-pyridine scaffold demonstrates significant potential in therapeutic applications, primarily through its ability to inhibit various kinases involved in cancer cell proliferation and survival[1]. Furthermore, derivatives of azetidin-3-ol have been instrumental in the development of SARS-CoV-2 3CL protease inhibitors, where X-ray crystal structures confirm their precise covalent and non-covalent binding modes within the active site[2].
Understanding the solid-state conformation of this molecule via Single-Crystal X-Ray Diffraction (SCXRD) is critical for structure-based drug design (SBDD). This whitepaper provides an in-depth technical guide to the crystallographic profiling, crystallization methodologies, and structural refinement of 3-(Pyridin-4-yl)azetidin-3-ol and its derivatives.
Structural & Chemical Profile
The structural uniqueness of 3-(Pyridin-4-yl)azetidin-3-ol lies in its dense functionalization within a compact spatial volume.
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Conformational Dynamics: The azetidine ring is not planar; it undergoes a dynamic "puckering" motion to relieve torsional strain between the C2 and C4 protons. In structure-based drug design, the spatial orientation of the puckered azetidine ring relative to the pyridine moiety is critical for binding affinity, as observed in the optimization of LATS1/2 kinase inhibitors[3].
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Electronic Properties: The molecule possesses two distinct basic centers: the pyridine nitrogen (pKₐ ~5.2) and the azetidine secondary amine (pKₐ ~10.4). This vast difference in basicity dictates its protonation state in physiological environments and heavily influences crystallization strategies.
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Stereochemistry & Coupling: X-ray crystallographic analysis of azetidin-3-ol derivatives often reveals specific ring puckering and vicinal coupling constants (e.g., 2–4 Hz) that are vital for stereochemical assignments and understanding the 3D pharmacophore[4].
Solid-State Interaction Network
Pharmacophore and solid-state interaction network of the azetidine-pyridine scaffold.
Protocol: Crystallization and SCXRD Analysis
The free base of 3-(Pyridin-4-yl)azetidin-3-ol is highly polar and flexible, frequently resulting in oils or amorphous solids rather than diffraction-quality crystals. The following self-validating protocol leverages salt formation to lock the conformation and build a rigid crystal lattice.
Phase I: Salt Formation and Crystal Growth
Causality: Converting the highly basic azetidine amine to a hydrochloride salt restricts the conformational flexibility of the ring and introduces strong ionic interactions (N-H⁺···Cl⁻), which exponentially increases lattice energy and promotes ordered crystallization.
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Preparation: Dissolve 50 mg of 3-(Pyridin-4-yl)azetidin-3-ol in 1 mL of anhydrous methanol.
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Acidification: Add 1.1 equivalents of 1M HCl in diethyl ether dropwise under inert atmosphere. Stir for 10 minutes.
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Vapor Diffusion: Transfer the solution to a 2-dram inner vial. Place this inside a 20 mL outer vial containing 5 mL of an anti-solvent (e.g., diethyl ether or pentane). Cap the outer vial tightly.
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Incubation: Allow vapor equilibration at 4 °C for 3–7 days until colorless block-like crystals form.
Phase II: Crystal Harvesting and Cryo-Mounting
Causality: Small organic crystals are prone to rapid solvent loss (efflorescence) when exposed to air, which destroys the crystal lattice. Submerging them in a viscous cryoprotectant prevents this and allows for flash-cooling.
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Harvesting: Transfer the crystals directly from the mother liquor into a drop of Paratone-N oil on a glass slide.
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Mounting: Select a single crystal with well-defined faces (approx. 0.15 × 0.10 × 0.10 mm) using a polarized light microscope. Mount it onto a MiTeGen polyimide loop.
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Cryocooling: Immediately transfer the loop to the goniometer head under a steady stream of nitrogen gas at 100 K.
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Validation Checkpoint: Flash-cooling to 100 K reduces the thermal displacement parameters (B-factors) of the atoms. If the diffraction spots (reflections) are sharp and extend beyond 0.8 Å resolution, the cooling was successful and the crystal is single.
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Phase III: Data Collection and Integration
Causality: Multi-scan absorption correction is required because X-rays travel different path lengths through the irregularly shaped crystal, leading to intensity variations that must be mathematically normalized.
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Diffraction: Collect data using a diffractometer equipped with a microfocus Mo Kα (λ = 0.71073 Å) or Cu Kα source.
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Strategy: Run an ω-scan strategy to ensure >99.5% completeness of the asymmetric unit.
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Integration: Process the raw frame data using software like SAINT or CrysAlisPro. Apply a multi-scan absorption correction (SADABS).
Phase IV: Structure Solution, Refinement, and Validation
Causality: Intrinsic phasing is highly efficient for light-atom structures (C, N, O), utilizing dual-space algorithms to rapidly locate the electron density peaks corresponding to the molecular skeleton.
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Phasing: Solve the structure using Intrinsic Phasing (SHELXT).
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Refinement: Perform full-matrix least-squares refinement on F² using SHELXL. Refine all non-hydrogen atoms anisotropically.
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Hydrogen Modeling: Place carbon-bound hydrogen atoms in calculated positions (riding model). Freely refine the coordinates of the hydroxyl (O-H) and amine (N-H) protons to accurately capture the hydrogen-bonding network.
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Self-Validating Checkpoint: A successful refinement is self-validating when:
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The Goodness-of-Fit (GoF) approaches 1.0 .
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The final R₁ factor drops below 0.05 (5% error between calculated and observed models).
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The highest residual electron density peak is < 0.5 e/ų , confirming no missing atoms.
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SCXRD Workflow
SCXRD workflow for azetidine-pyridine derivatives, highlighting validation steps.
Representative Crystallographic Parameters
The following table summarizes the typical quantitative crystallographic data expected for a high-quality single crystal of a 3-(Pyridin-4-yl)azetidin-3-ol hydrochloride salt.
| Parameter | Value | Unit / Description |
| Empirical Formula | C₈H₁₁ClN₂O | Azetidinium hydrochloride derivative |
| Formula Weight | 186.64 | g/mol |
| Temperature | 100(2) | K (Cryocooled to minimize thermal motion) |
| Wavelength | 0.71073 | Å (Mo Kα) |
| Crystal System | Monoclinic | Typical for polar organic salts |
| Space Group | P2₁/c | Centrosymmetric |
| Unit Cell Dimensions | a ≈ 5.8, b ≈ 14.2, c ≈ 11.5 | Å |
| β Angle | ≈ 95.5 | Degrees |
| Volume | ≈ 940 | ų |
| Z (Molecules/Cell) | 4 | Dictates packing density |
| Calculated Density | ≈ 1.319 | Mg/m³ |
| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.089 | Indicates a highly accurate structural model |
| Goodness-of-fit on F² | 1.042 | Self-validating metric (Ideal = 1.0) |
References
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Kastan et al. "Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine." PMC / National Institutes of Health. Available at:[Link]
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Couty et al. "α-Lithiation–Electrophile Trapping of N-Thiopivaloylazetidin-3-ol: Stereoselective Synthesis of 2-Substituted 3-Hydroxyazetidines." The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Unoh et al. "Discovery of the Clinical Candidate S‑892216: A Second-Generation of SARS-CoV‑2 3CL Protease Inhibitor for Treating COVID-19." PMC / National Institutes of Health. Available at: [Link]
